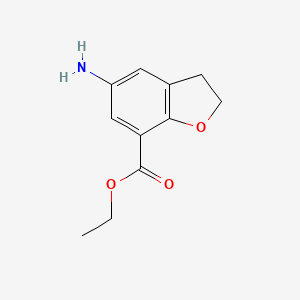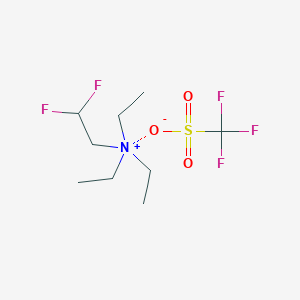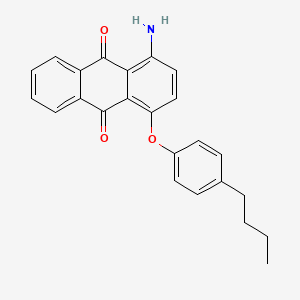![molecular formula C24H36N2O2 B13127681 1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
1,10-Bis[p-(aminomethyl)phenoxy]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Bis[p-(aminomethyl)phenoxy]decane is an organic compound with the molecular formula C24H36N2O2 It is characterized by the presence of two p-(aminomethyl)phenoxy groups attached to a decane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,10-Bis[p-(aminomethyl)phenoxy]decane can be synthesized through a multi-step process involving the reaction of p-(aminomethyl)phenol with 1,10-dibromodecane. The reaction typically proceeds under basic conditions, using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Bis[p-(aminomethyl)phenoxy]decane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,10-Bis[p-(aminomethyl)phenoxy]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,10-Bis[p-(aminomethyl)phenoxy]decane involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, facilitating binding and activity. The phenoxy groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,10-Bis[p-(hydroxymethyl)phenoxy]decane
- 1,10-Bis[p-(methoxymethyl)phenoxy]decane
- 1,10-Bis[p-(chloromethyl)phenoxy]decane
Uniqueness
1,10-Bis[p-(aminomethyl)phenoxy]decane is unique due to the presence of amino groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack these functional groups.
Eigenschaften
Molekularformel |
C24H36N2O2 |
|---|---|
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
[4-[10-[4-(aminomethyl)phenoxy]decoxy]phenyl]methanamine |
InChI |
InChI=1S/C24H36N2O2/c25-19-21-9-13-23(14-10-21)27-17-7-5-3-1-2-4-6-8-18-28-24-15-11-22(20-26)12-16-24/h9-16H,1-8,17-20,25-26H2 |
InChI-Schlüssel |
ARJRITAWEZXYSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)OCCCCCCCCCCOC2=CC=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)





![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)

![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)


